molecular formula C10H7N3 B081202 7-Methylquinoxaline-2-carbonitrile CAS No. 14334-17-9

7-Methylquinoxaline-2-carbonitrile

货号: B081202
CAS 编号: 14334-17-9
分子量: 169.18 g/mol
InChI 键: BKQRDKUXCCSODY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methylquinoxaline-2-carbonitrile (CAS 14334-17-9) is a high-purity chemical building block for research and development. This compound belongs to the quinoxaline class, a privileged scaffold in medicinal chemistry known for its diverse biological properties . Quinoxaline derivatives are widely investigated for their applications in developing novel therapeutic agents, including those with antimicrobial, anticancer, and antiparasitic activities . The presence of both a methyl group and a carbonitrile functional group on the quinoxaline core makes this derivative a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies. Quinoxaline derivatives, in general, have shown a wide spectrum of biological activities, such as inhibiting the growth of Gram-positive bacteria and being active against various tumors . Furthermore, specific derivatives of quinoxaline-2-carbonitrile have been identified as promising scaffolds for the development of compounds with selective cytotoxicity against solid tumor cells under hypoxic conditions . As such, 7-Methylquinoxaline-2-carbonitrile serves as a critical precursor in organic synthesis and pharmaceutical research for constructing more complex molecules aimed at these and other biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage this compound to explore new chemical spaces in drug discovery and material science.

属性

CAS 编号

14334-17-9

分子式

C10H7N3

分子量

169.18 g/mol

IUPAC 名称

7-methylquinoxaline-2-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,6H,1H3

InChI 键

BKQRDKUXCCSODY-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=CN=C2C=C1)C#N

规范 SMILES

CC1=CC2=NC(=CN=C2C=C1)C#N

同义词

2-Quinoxalinecarbonitrile, 7-methyl-

产品来源

United States
Foundational & Exploratory

7-Methylquinoxaline-2-carbonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Methylquinoxaline-2-carbonitrile

Abstract

7-Methylquinoxaline-2-carbonitrile is a heterocyclic aromatic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to their diverse biological activities and unique photophysical properties.[1] This guide provides a comprehensive overview of 7-Methylquinoxaline-2-carbonitrile, including its chemical identifiers, synthesis, spectroscopic characterization, and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental step in characterizing any chemical entity is to establish its unequivocal identity through standardized nomenclature and structural descriptors. 7-Methylquinoxaline-2-carbonitrile is systematically named based on the quinoxaline bicyclic core, with a methyl group at position 7 and a nitrile group at position 2.

IdentifierValueSource
CAS Number 14334-17-9[2]
IUPAC Name 7-methylquinoxaline-2-carbonitrileIUPAC Nomenclature[3]
Molecular Formula C₁₀H₇N₃Calculated
Molecular Weight 169.18 g/mol Calculated
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=N2)C#N[2]
InChI Key N/AN/A

Note: While a specific InChI Key for this exact isomer was not found in the initial search, it can be generated using standard chemical software.

Synthesis and Mechanism

The synthesis of quinoxaline derivatives is well-established in organic chemistry, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] The synthesis of 7-Methylquinoxaline-2-carbonitrile follows this classical pathway.

Synthetic Pathway

The primary route to 7-Methylquinoxaline-2-carbonitrile involves the reaction of 4-methylbenzene-1,2-diamine with a suitable three-carbon α,β-dicarbonyl nitrile equivalent, such as pyruvaldehyde cyanohydrin or a related species. A common and effective reagent for this transformation is diiminosuccinonitrile (DISN) or similar reagents which can react with the diamine to form the pyrazine ring with the desired nitrile substituent.

A plausible and efficient laboratory-scale synthesis is the acid-catalyzed condensation of 4-methylbenzene-1,2-diamine with mucobromic acid, followed by treatment with sodium cyanide. A more direct approach involves reacting the diamine with a glyoxal derivative that already contains the cyano group.

Experimental Protocol: Representative Synthesis

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: To a solution of 4-methylbenzene-1,2-diamine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add a catalytic amount of acetic acid (0.1 eq).

  • Reagent Addition: Slowly add a solution of an appropriate 1,2-dicarbonyl precursor, such as 2-oxo-3-hydroxy-3-phenylpropanenitrile (1.1 eq), to the stirred solution at room temperature.

  • Reaction Progression: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 7-Methylquinoxaline-2-carbonitrile.

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Purification diamine 4-Methylbenzene-1,2-diamine reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst, Reflux) diamine->reaction dicarbonyl 1,2-Dicarbonyl Precursor (e.g., Pyruvaldehyde derivative) dicarbonyl->reaction workup Solvent Removal & Crude Isolation reaction->workup purify Recrystallization or Column Chromatography workup->purify product 7-Methylquinoxaline-2-carbonitrile (Final Product) purify->product

Caption: General workflow for the synthesis of 7-Methylquinoxaline-2-carbonitrile.

Spectroscopic Characterization

Structural elucidation and confirmation of the synthesized compound rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the quinoxaline core. A distinct singlet around δ 2.5 ppm would correspond to the methyl group protons at the C7 position.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the methyl carbon (around δ 20-25 ppm), and importantly, the nitrile carbon (C≡N) in the range of δ 115-120 ppm. The quaternary carbons of the pyrazine ring would appear further downfield.

  • Infrared (IR) Spectroscopy: A characteristic and strong absorption band is expected in the region of 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 169, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications.[1] The introduction of a methyl group and a cyano group can significantly modulate the pharmacological profile.

Anticancer Activity

Many quinoxaline derivatives have demonstrated potent anticancer properties.[5] Some function as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR).[6] The nitrile group in 7-Methylquinoxaline-2-carbonitrile can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target enzymes. For instance, novel quinoxaline derivatives have been synthesized as dual EGFR and COX-2 inhibitors.[5] Furthermore, quinoxaline-2-carbonitrile derivatives have been shown to suppress HIF-1α activity in cancer cells, which is crucial for tumor survival in hypoxic environments.[7]

Antimicrobial and Antiviral Agents

Quinoxaline-based compounds have shown activity against various pathogens. Quinoxaline-2-carboxylic acid 1,4-dioxides, which are structurally related, have been investigated as antimycobacterial agents against Mycobacterium tuberculosis.[8] The core structure is also found in compounds with activity against HIV reverse transcriptase.[4]

Materials Science

The rigid, planar structure and the presence of nitrogen atoms give quinoxalines interesting electronic properties. They have been explored as components in organic light-emitting diodes (OLEDs) and as corrosion inhibitors.[9]

Potential Mechanism of Action Diagram

moa cluster_kinase Kinase Domain (e.g., VEGFR-2) compound 7-Methylquinoxaline- 2-carbonitrile atp_site ATP Binding Site compound->atp_site Binds and Inhibits phosphorylated_substrate Phosphorylated Substrate atp_site->phosphorylated_substrate Phosphorylation Blocked atp ATP atp->atp_site Blocked substrate Substrate Protein substrate->atp_site downstream Downstream Signaling (Angiogenesis, Proliferation) phosphorylated_substrate->downstream

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Safety and Handling

As with any research chemical, 7-Methylquinoxaline-2-carbonitrile should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. Standard laboratory practice dictates the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

7-Methylquinoxaline-2-carbonitrile is a valuable heterocyclic compound with significant potential for further investigation. Its straightforward synthesis and the known biological importance of the quinoxaline scaffold make it an attractive candidate for screening in drug discovery programs, particularly in oncology and infectious diseases. The presence of the nitrile functional group offers a versatile handle for further chemical modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 593212, 2-Quinoxalinecarbonitrile. Available from: [Link]

  • Molbase. 2-chloro-7-methylquinoxaline. Available from: [Link]

  • Tikhonova, M. A., et al. (2018). Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. Cancer Investigation, 36(3), 199-209. Available from: [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116416. Available from: [Link]

  • Sato, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(11), 7856-7864. Available from: [Link]

  • Gómez-Caro, L. C., et al. (2019). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23686, 2-Methylquinoxaline. Available from: [Link]

  • Sharma, P., et al. (2021). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. ChemistrySelect, 6(4), 668-672. Available from: [Link]

  • Birajdar, S. S., et al. (2022). A Comprehensive Review on Synthesis and Pharmacological Potential of Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Available from: [Link]

  • Advanced Chemistry Development. Rule C-832 Nitriles, Carbonitriles and Cyanides. Available from: [Link]

  • Ghorab, M. M., et al. (2017). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 7(63), 39683-39695. Available from: [Link]

  • El-Naggar, M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 127-142. Available from: [Link]

  • Zyryanov, G. V., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16075. Available from: [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Available from: [Link]

Sources

solubility of 7-Methylquinoxaline-2-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 7-Methylquinoxaline-2-carbonitrile in Organic Solvents

Introduction

7-Methylquinoxaline-2-carbonitrile is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are recognized for their broad spectrum of biological activities and are pivotal scaffolds in medicinal chemistry, finding applications as anticancer, antimalarial, and antimicrobial agents.[1][2] The solubility of any active pharmaceutical ingredient (API) or lead compound is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and efficacy. Understanding the solubility profile of 7-Methylquinoxaline-2-carbonitrile in various organic solvents is therefore essential for researchers in drug discovery, process chemistry, and materials science.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 7-Methylquinoxaline-2-carbonitrile. As specific quantitative solubility data for this compound is not extensively documented in public literature, this guide emphasizes the underlying chemical principles and provides robust methodologies for its empirical determination.

Part 1: Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[3] The molecular structure of 7-Methylquinoxaline-2-carbonitrile provides clear indicators of its expected solubility behavior.

Molecular Structure Analysis:

  • Quinoxaline Core: This fused aromatic system (benzene and pyrazine rings) is largely non-polar and hydrophobic. It will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.[1]

  • Methyl Group (-CH₃): This is a small, non-polar, hydrophobic alkyl group that slightly increases the non-polar character of the molecule.

  • Nitrile Group (-C≡N): The cyano group is highly polar and a strong hydrogen bond acceptor due to the lone pair of electrons on the nitrogen atom. This group will drive solubility in polar aprotic solvents.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar nitrile group, while their organic character interacts favorably with the quinoxaline ring.[3]

  • Moderate Solubility: Expected in moderately polar solvents such as Acetone, Acetonitrile, Ethyl Acetate, and Dichloromethane. These solvents offer a balance of polarity to interact with the nitrile group and non-polar character for the aromatic core.[3][4] Acetonitrile, in particular, may be an excellent solvent due to its polar aprotic nature.[4]

  • Low to Negligible Solubility: Expected in highly non-polar solvents like Hexane and Toluene, which cannot effectively solvate the polar nitrile group. Similarly, low solubility is expected in highly polar protic solvents like Water, where the large hydrophobic quinoxaline core dominates over the single polar nitrile group, and the molecule cannot effectively disrupt the strong hydrogen-bonding network of water.

The following diagram illustrates the logical relationship between the molecular features of 7-Methylquinoxaline-2-carbonitrile and its predicted solubility.

G cluster_solute 7-Methylquinoxaline-2-carbonitrile cluster_prediction Predicted Solubility Solute Molecular Structure Quinoxaline Quinoxaline Core (Non-polar, Aromatic) Solute->Quinoxaline Methyl Methyl Group (Non-polar) Solute->Methyl Nitrile Nitrile Group (Polar, H-bond Acceptor) Solute->Nitrile ModSol Moderate Solubility (e.g., Acetone, CH2Cl2, MeCN) Quinoxaline->ModSol Balanced Interactions LowSol Low Solubility (e.g., Hexane, Water) Quinoxaline->LowSol Methyl->LowSol Dominance of Hydrophobic Character HighSol High Solubility (e.g., DMSO, DMF) Nitrile->HighSol Strong Interaction with Polar Aprotic Solvents Nitrile->ModSol G start Start: Excess Solute + Known Volume of Solvent equilibrate Step 2: Equilibrate (e.g., 24-48h at 25°C) with Constant Agitation start->equilibrate centrifuge Step 3: Centrifuge to Pellet Excess Solid equilibrate->centrifuge filter Step 4: Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute Step 4b: Accurately Dilute Filtered Sample filter->dilute quantify Step 5: Quantify Concentration (e.g., HPLC, UV-Vis) Against Calibration Curve dilute->quantify calculate Step 6: Calculate Solubility (Concentration x Dilution Factor) quantify->calculate end End: Quantitative Solubility Data (mg/mL) calculate->end

Sources

commercial suppliers of high-purity 7-Methylquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

7-Methylquinoxaline-2-carbonitrile (CAS: 14334-17-9 ) is a critical heterocyclic building block used in the synthesis of bioactive quinoxalines, including kinase inhibitors, anticancer agents (e.g., hypoxia-selective cytotoxins), and potential neuroprotective drugs.

For drug development professionals, the primary challenge with this intermediate is not availability, but regioisomeric purity . The standard synthetic route—condensation of 4-methyl-1,2-phenylenediamine with pyruvaldehyde derivatives—inevitably yields a mixture of the 7-methyl target and its 6-methyl regioisomer (CAS: 14334-16-8). These isomers possess nearly identical physicochemical properties, making separation difficult and "off-the-shelf" purity claims unreliable.

This guide outlines a robust sourcing strategy, detailing verified suppliers and, most importantly, a self-validating Quality Control (QC) protocol to ensure your starting material meets the stringent requirements of pharmaceutical synthesis.

Commercial Supplier Landscape

Sourcing this compound requires moving beyond commodity solvent suppliers to specialized fine chemical manufacturers who possess the chromatography infrastructure to separate regioisomers.

Tier 1: Specialized Fine Chemical Manufacturers

These suppliers synthesize the compound and typically offer batch-specific analytical data regarding isomeric ratios.

SupplierCatalog / Product IDPurity SpecificationNotes
BLD Pharm BD523247>97% (HPLC)Primary source for CAS 14334-17-9. Explicitly distinguishes from 6-Me isomer.
Ambeed A33829195-98%Good stock availability in US/Europe hubs.
Enamine Custom/Catalog>95%Excellent for "Make-on-Demand" if bulk (>100g) is required.
Combi-Blocks QZ-284497%Reliable NMR data often provided on the website.
Tier 2: Global Catalog Aggregators

Use these for rapid, small-scale procurement (mg to 1g scale).

  • Thermo Fisher Scientific: Often lists through third-party partners like Alfa Aesar or Acros.

  • Sigma-Aldrich (Merck): typically lists as a "rare chemical" or via the "CPR" (Chemical Procurement Service) program.

Technical Deep Dive: Synthesis & Impurity Origin

To validate the material, one must understand its origin. The formation of the quinoxaline ring involves the condensation of a diamine with a dicarbonyl.[1]

  • Reactants: 4-Methyl-1,2-phenylenediamine + Pyruvaldehyde (or Glyoxal equivalent).

  • Mechanism: The condensation is non-selective regarding the position of the methyl group relative to the nitrile (derived from the glyoxal fragment).

  • Result: A mixture of 7-Methylquinoxaline-2-carbonitrile (Target) and 6-Methylquinoxaline-2-carbonitrile (Impurity).

Visualization: Synthesis & Regioisomer Formation

SynthesisPath Reactants 4-Methyl-1,2- phenylenediamine + Pyruvaldehyde Intermediate Schiff Base Intermediates Reactants->Intermediate Condensation Target TARGET: 7-Methylquinoxaline- 2-carbonitrile (CAS 14334-17-9) Intermediate->Target Cyclization Path A (Major/Minor) Impurity IMPURITY: 6-Methylquinoxaline- 2-carbonitrile (CAS 14334-16-8) Intermediate->Impurity Cyclization Path B (Minor/Major) Separation Final Product (>98% Isomeric Purity) Target->Separation Chromatographic Purification Impurity->Separation

Caption: Divergent synthesis pathway showing the inevitable formation of the 6-methyl regioisomer impurity.

Validation Protocol: The "Self-Validating" System

Do not rely solely on the Certificate of Analysis (CoA). The 6-methyl isomer often co-elutes on standard C18 HPLC gradients. Use this orthogonal testing protocol.

Method A: 1H-NMR Spectroscopy (The Gold Standard)

NMR is the only definitive way to distinguish the regioisomers without reference standards for both.

  • Solvent: DMSO-d6 or CDCl3.

  • Diagnostic Region: Aromatic zone (7.5 – 9.0 ppm).

  • Differentiation Logic:

    • 7-Methyl Isomer: Look for the proton at position 8 (H8). It is ortho to the N1 nitrogen and meta to the methyl group. It typically appears as a doublet (J ~0.5-1.5 Hz) or broad singlet due to long-range coupling, distinct from the H5/H6 coupling system.

    • 6-Methyl Isomer: The proton at position 5 (H5) is the isolated spin system relative to the methyl.

    • Key Check: If you see a "shadow" set of aromatic signals (approx. 5-10% intensity) slightly shifted from the main peaks, you have a regioisomer mixture.

Method B: High-Resolution HPLC

Standard C18 columns may fail to resolve the methyl isomers. Use a Phenyl-Hexyl column for enhanced


 selectivity.

Protocol:

  • Column: Phenyl-Hexyl or biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: Flat gradient is preferred for isomer separation.

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       40% B
      
    • 15-25 min: Hold at 40% B (Isomers typically elute here)

    • 25-30 min: Wash 95% B.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

Handling & Safety

  • Hazard Class: Acute Toxicant (Oral/Dermal).

  • Nitrile Group: Metabolically, nitriles can release cyanide ions, though this is less common with stable aromatic nitriles. Treat as a potential cyanide source.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Quinoxalines can be light-sensitive; use amber vials.

References

  • BLD Pharm Product Data. 7-Methylquinoxaline-2-carbonitrile (CAS 14334-17-9). Retrieved from

  • PubChem Compound Summary. 2-Quinoxalinecarbonitrile derivatives. National Library of Medicine. Retrieved from

  • Scherbakov, A. M., et al. (2018). Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity.[2] Journal of Experimental & Clinical Cancer Research. (Contextual synthesis of quinoxaline-2-carbonitriles).

  • Oxford Instruments Application Note.Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.

Sources

Methodological & Application

Application Note: Strategic Functionalization of 7-Methylquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Methyl Group in 7-Methylquinoxaline-2-carbonitrile Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Molecule Analysis

7-Methylquinoxaline-2-carbonitrile represents a high-value scaffold in medicinal chemistry, particularly for adrenergic receptor modulation (e.g., Brimonidine analogs) and kinase inhibition. The molecule features a unique electronic "push-pull" architecture: the electron-deficient quinoxaline core is further deactivated by the 2-cyano group, while the 7-methyl group offers a solitary, chemically distinct handle for derivatization.

This guide provides field-proven protocols for activating the C(7)-methyl group. Unlike the highly acidic methyl groups at positions 2 or 3 (which participate readily in condensation reactions), the 7-methyl group behaves more like a deactivated toluene derivative. Therefore, functionalization requires radical mechanisms or aggressive oxidation rather than simple deprotonation strategies.[1]

Electronic Profile & Reactivity Matrix
FeatureElectronic EffectSynthetic Consequence
Quinoxaline Ring

-deficient (diaza-naphthalene)
Resistant to electrophilic aromatic substitution; prone to nucleophilic attack.
2-Cyano Group Strong Electron Withdrawing Group (EWG)Increases ring electron deficiency; susceptible to hydrolysis (acid/base).
7-Methyl Group Hetero-benzylicTarget of functionalization. Activated for radical abstraction; moderately activated for oxidation.

Pathway Map: Divergent Synthesis

The following decision tree illustrates the primary routes for functionalizing the 7-methyl group, prioritizing the retention of the sensitive 2-cyano moiety.

ReactionPathways Start 7-Methylquinoxaline- 2-carbonitrile Bromo 7-(Bromomethyl) intermediate Start->Bromo Wohl-Ziegler (NBS, AIBN) Aldehyde 7-Formyl derivative Start->Aldehyde Riley Oxidation (SeO2) Acid 7-Carboxylic Acid Start->Acid KMnO4 / Pyridine (Strong Oxidation) Amine Benzylic Amines (Drug Linkers) Bromo->Amine R-NH2 / Base Ether Benzylic Ethers Bromo->Ether R-OH / NaH Aldehyde->Acid NaClO2 (Pinnick) Olefin Styryl Derivatives (via Wittig) Aldehyde->Olefin PPh3=CH-R

Figure 1: Divergent synthetic pathways from the parent scaffold. The bromination route (Red) is the most versatile for library generation.

Protocol A: Wohl-Ziegler Radical Bromination (Primary Route)

Objective: Conversion to 7-(bromomethyl)quinoxaline-2-carbonitrile . Rationale: This is the "Gateway Reaction." The resulting benzyl bromide is a versatile electrophile that can be converted into amines, ethers, or nitriles.[1] We utilize N-Bromosuccinimide (NBS) with a radical initiator.[2][3]

Critical Constraint: Avoid strong bases to prevent nucleophilic attack on the nitrile or ring.

Materials
  • Substrate: 7-Methylquinoxaline-2-carbonitrile (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv) - Recrystallize from water if yellow/aged.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) is classic but toxic. Acetonitrile (
    
    
    
    )
    or Trifluoromethylbenzene (
    
    
    )
    are superior, greener alternatives that maintain high yields.[1]
Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the substrate (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

  • Initiation: Heat the mixture to gentle reflux (

    
    ).
    
    • Tip: If the reaction is sluggish (yellow color of NBS persists), irradiate the flask with a 500W halogen lamp or add a second portion of AIBN.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The product usually moves slightly slower or faster than the starting material depending on the stationary phase, but will stain distinctively with UV. Reaction time is typically 2–6 hours.

  • Workup:

    • Cool to

      
       to precipitate succinimide byproduct.
      
    • Filter off the solid succinimide.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in DCM, wash with water (2x) and brine (1x).[1]

  • Purification: Flash column chromatography (Silica gel, Gradient 0

    
     30% EtOAc in Hexanes).
    
    • Note: Benzylic bromides are unstable on silica; minimize column time or use neutral alumina.

Yield Expectation: 65–85%

Protocol B: Riley Oxidation to Aldehyde

Objective: Synthesis of 7-formylquinoxaline-2-carbonitrile . Rationale: Direct oxidation using Selenium Dioxide (


) is highly specific for activated methyl groups (heterobenzylic positions) and avoids the over-oxidation to carboxylic acid that occurs with permanganates.
Materials
  • Substrate: 7-Methylquinoxaline-2-carbonitrile (1.0 equiv)

  • Reagent: Selenium Dioxide (

    
    ) (1.5 equiv)[1]
    
  • Solvent: 1,4-Dioxane (wet) or Xylene.[1]

Step-by-Step Methodology
  • Setup: Dissolve substrate (5 mmol) in 1,4-Dioxane (20 mL) containing 2% water (water accelerates the reaction and improves solubility).

  • Reaction: Add

    
     (7.5 mmol) and heat to reflux (
    
    
    
    ).
  • Kinetics: This reaction often requires 12–24 hours. The mixture will turn black as metallic selenium precipitates.

  • Workup:

    • Filter the hot solution through a pad of Celite to remove metallic selenium.

    • Safety: Selenium residues are toxic.[4] Dispose of Celite as hazardous waste.

    • Concentrate the filtrate.

  • Purification: Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, use DCM/MeOH gradients.[1]

Yield Expectation: 50–70%

Troubleshooting & Optimization Table

ProblemRoot CauseCorrective Action
Low Yield (Bromination) NBS quality poor (contains

/

)
Recrystallize NBS from hot water; dry in desiccator.
Di-bromination Excess NBS or too long reaction timeStrictly control stoichiometry (1.05 eq max). Stop reaction at 90% conversion.
Hydrolysis of Nitrile Acidic/Basic impurities or wet solventsUse anhydrous solvents. Avoid aqueous workups with strong acids/bases.
Incomplete Oxidation (

)
Aggregation of

Use freshly sublimed

or ensure solvent is "wet" (2%

) to form active

.

Scientific References

  • Quinoxaline Synthesis & Reactivity:

    • Source: "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives."[1][5][6][7] S. A. Al-Trawneh et al. (2016).[2][5]

    • Relevance: Establishes the baseline reactivity of methyl-substituted quinoxalines and the stability of the ring system.

    • [1]

  • Radical Bromination Protocols (Green Solvents):

    • Source: "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene." Korean Chem. Soc. (2016).[2][5]

    • Relevance: Validates the use of alternative solvents to

      
       for Wohl-Ziegler reactions on deactivated benzylic systems.
      
  • Selenium Dioxide Oxidation (Riley Oxidation):

    • Source: "Oxidations with Selenium Dioxide."[4][8][9][10][11] Waitkins & Clark, Chem. Rev.[1][9]

    • Relevance: The definitive mechanistic review for converting activated methyl groups to aldehydes using

      
      .
      
    • [1]

  • Indole/Quinoxaline Functionalization:

    • Source: "An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis..." Molecules (2014).[5]

    • Relevance: Demonstrates NBS utility in heterocycle functionalization compatible with electron-withdrawing groups.

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Quinoxaline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The condensation of 1,2-diamines with 1,2-dicarbonyls is the "gold standard" for quinoxaline synthesis.[1] However, in practice, this reaction is rarely as clean as the textbook mechanism suggests. Users frequently encounter tar formation (polymerization) , regio-isomeric mixtures , and benzimidazole rearrangement .

This guide moves beyond basic recipes to address the root causes of these failures. We focus on thermodynamic vs. kinetic control and the specific suppression of off-target pathways.

Diagnostic Workflow (Troubleshooting Tree)

Before altering your protocol, use this logic tree to identify the specific failure mode.

TroubleshootingTree Start START: Identify Impurity Profile Issue1 Black Tar / Insoluble Solid Start->Issue1 Issue2 Regio-Isomer Mixture Start->Issue2 Issue3 Benzimidazole Byproduct Start->Issue3 Cause1 Oxidative Polymerization of Diamine Issue1->Cause1 Cause2 Lack of Steric/Electronic Discrimination Issue2->Cause2 Cause3 Acid-Catalyzed Rearrangement (High Temp) Issue3->Cause3 Sol1 Action: Degas solvents (N2/Ar) Add antioxidant (Na2S2O4) Cause1->Sol1 Sol2 Action: Switch to Lewis Acid (InCl3) Lower Temp (Kinetic Control) Cause2->Sol2 Sol3 Action: Remove Mineral Acids Use Iodine or Solid Acid Catalyst Cause3->Sol3

Figure 1: Decision matrix for diagnosing reaction failures based on crude product appearance and TLC/LC-MS data.

Critical Issue Resolution

Issue A: "My reaction turns into black tar/polymer."

Root Cause: 1,2-diamines (especially electron-rich ones) are highly susceptible to oxidative dimerization and polymerization in the presence of oxygen and light. This competes with the desired condensation. Corrective Actions:

  • Inert Atmosphere: Strictly perform the reaction under

    
     or Argon.
    
  • Stoichiometric Control: Do not add the diamine all at once. Add the diamine dropwise to the dicarbonyl solution. This keeps the concentration of free diamine low, favoring the cross-reaction over self-polymerization.

  • Solvent Switch: Avoid basic solvents if using air-sensitive amines. Ethanol or Methanol at room temperature is preferred over refluxing acetic acid for sensitive substrates [1].

Issue B: "I see a 50:50 mix of Regioisomers."

Root Cause: When reacting an unsymmetrical diamine with an unsymmetrical diketone, the nucleophilicity of the two amine groups and the electrophilicity of the two carbonyls are often too similar to discriminate. Corrective Actions:

  • Catalyst Steering: Protic acids (AcOH) often yield thermodynamic mixtures. Lewis acids like Indium Trichloride (

    
    ) or Gallium Triflate can enhance regioselectivity by coordinating more strongly to the less hindered carbonyl, directing the initial attack [2].
    
  • Temperature Drop: Run the reaction at 0°C or Room Temperature (RT). High temperatures (reflux) promote equilibration to the thermodynamic mixture.

  • Chemical Modification: If separation is impossible, consider converting the diamine to a mono-protected form (e.g., mono-Boc) before cyclization, then deprotecting/cyclizing in a second step.

Issue C: "I am isolating Benzimidazoles instead of Quinoxalines."

Root Cause: This is a classic rearrangement (often oxidative) that occurs when the intermediate diimine undergoes ring contraction, particularly under strong acidic conditions or extreme heat [3]. Corrective Actions:

  • Eliminate Strong Acids: Replace

    
     or 
    
    
    
    with mild catalysts like Molecular Iodine (
    
    
    ) or solid acid catalysts (e.g., Montmorillonite K-10).
  • Reduce Oxidative Stress: If using DMSO as a solvent, be aware it can act as an oxidant. Switch to Ethanol/Water if benzimidazole formation persists.

Mechanistic Insight & Control Points

Understanding where the side reaction occurs is key to prevention.

Mechanism Reactants 1,2-Diamine + 1,2-Dicarbonyl Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack Side1 Side Rxn: Polymerization Reactants->Side1 Oxidation (Air/Light) Imine Mono-Imine Intermediate1->Imine -H2O Product Quinoxaline (Aromatic) Imine->Product Cyclization & Dehydration Side2 Side Rxn: Benzimidazole Imine->Side2 Ring Contraction (High Acid/Heat)

Figure 2: Reaction pathway showing critical divergence points for side reactions.

Optimized Protocol: The "Green" Iodine Method

This protocol replaces the harsh Acetic Acid reflux method. It minimizes thermal degradation and benzimidazole rearrangement by operating at room temperature with a mild Lewis acid [4].

Applicability: General purpose; highly effective for preventing tars.

Materials
  • Substrate: 1,2-Diamine (1.0 mmol)

  • Reagent: 1,2-Dicarbonyl (1.0 mmol)

  • Catalyst: Molecular Iodine (

    
    ) (5 mol% - 10 mol%)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (

    
    ) - 5 mL
    
Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of the 1,2-dicarbonyl in 5 mL of Ethanol in a round-bottom flask.

  • Catalyst Addition: Add 10 mol% of molecular iodine (

    
    ) to the solution. Stir for 5 minutes until dissolved.
    
  • Controlled Addition: Dissolve 1.0 mmol of 1,2-diamine in a minimal amount of Ethanol. Add this solution dropwise to the reaction mixture over 10 minutes at Room Temperature (25°C).

    • Why? Dropwise addition prevents high local concentrations of diamine, reducing polymerization risk.

  • Reaction: Stir at Room Temperature.

    • Monitoring: Check TLC every 10 minutes. Most reactions complete within 10–30 minutes.

    • Note: If the product precipitates, this drives the equilibrium forward.

  • Quench & Workup:

    • Add 5% aqueous Sodium Thiosulfate (

      
      ) to quench the Iodine (color changes from brown to yellow/clear).
      
    • Precipitation: Pour mixture into crushed ice/water. Filter the solid product.[2]

    • Purification: Recrystallize from Ethanol/Water. Column chromatography is rarely needed.

Data Comparison: Acid Reflux vs. Iodine RT
ParameterStandard Method (AcOH Reflux)Optimized Method (Iodine RT)
Temperature 80°C - 110°C25°C
Time 2 - 12 Hours10 - 45 Minutes
Yield 60 - 75%85 - 95%
Side Products Tars, BenzimidazolesMinimal
Workup Neutralization (Exothermic)Simple Filtration

Frequently Asked Questions (FAQ)

Q: Can I use this protocol for ortho-phenylenediamines with strong electron-withdrawing groups (e.g., -NO2)? A: Strong EWGs deactivate the amine, making the nucleophilic attack sluggish. For these substrates, the Iodine method may be too slow. Recommendation: Switch to a stronger Lewis Acid like Scandium Triflate (


) or use Microwave Irradiation (120°C, 10 min) to overcome the activation energy barrier without causing thermal degradation [5].

Q: My product is water-soluble and won't precipitate. How do I isolate it? A: Do not pour into ice water. Instead, after quenching the iodine with solid sodium thiosulfate, evaporate the ethanol under reduced pressure. Extract the residue with Ethyl Acetate or Dichloromethane, wash with brine, dry over


, and concentrate.

Q: Why am I seeing "dimers" of my starting material? A: This is oxidative coupling. Ensure your solvent is degassed. If your diamine is old/colored, recrystallize it or sublime it before use. Impure starting materials act as seeds for polymerization.

References

  • BenchChem Technical Support. (2025).[1][3][4][5][6] Troubleshooting common problems in quinoxaline synthesis. BenchChem.[1][3][4][5][6] Link

  • Yuan, H., et al. (2013).[7] Copper-catalyzed condensation and C-N bond formation...[7] enables the synthesis of quinoxalines.[1][2][3][5][8][9][10][11][12] Synlett.[7] Link

  • Nekoei, A. R., et al. (2024).[13] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[1][5][10][12][14][15] Scientific & Academic Publishing. Link

  • Bhosale, R. S., et al. (2015). An Efficient One-Pot Synthesis of Quinoxalines Catalyzed by Molecular Iodine.[8][12] Tetrahedron Letters.[12] Link[12]

  • Jeena, V., & Robinson, R. S. (2014).[12] An environmentally friendly, cost effective synthesis of quinoxalines: the influence of microwave reaction conditions.[12] Tetrahedron Letters.[12] Link[12]

Sources

Validation & Comparative

mass spectrometry fragmentation patterns of 7-Methylquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

7-Methylquinoxaline-2-carbonitrile (C₁₀H₇N₃) is a critical pharmacophore in the development of bioactive heterocyclic compounds, particularly in oncology and antimicrobial research. Its structural integrity relies on the fused pyrazine-benzene system, where the specific regiochemistry of the methyl group (position 7 vs. 6) significantly influences biological efficacy.

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of 7-Methylquinoxaline-2-carbonitrile. It focuses on distinguishing this compound from its regioisomer, 6-Methylquinoxaline-2-carbonitrile , using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Key Differentiator: While both isomers share identical precursor masses (


 170.07), they exhibit distinct product ion intensity ratios due to the electronic influence of the methyl group relative to the electron-withdrawing nitrile moiety.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and high-confidence identification, the following ESI-Q-TOF protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic ions in the collision cell.

Sample Preparation & LC Conditions
  • Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid (proton source).

  • Concentration: 10 µM (to prevent space-charge effects).

  • Injection Volume: 5 µL.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

Mass Spectrometry Parameters (ESI-Q-TOF)
  • Ionization Mode: Positive ESI (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent premature nitrile hydrolysis).

  • Collision Energy (CE): Stepped ramp 15–35 eV (Crucial for observing both primary and secondary generation fragments).

Workflow Visualization

The following diagram outlines the logical flow from sample to data interpretation.

ExperimentalWorkflow Sample Sample Prep (10 µM in MeOH/H2O) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+3.5 kV, [M+H]+) LC->ESI Elution MS1 Precursor Selection (m/z 170.07) ESI->MS1 Ionization CID Collision Cell (15-35 eV) MS1->CID Isolation Detector TOF Detector (High Res MS2) CID->Detector Fragmentation

Figure 1: Step-by-step experimental workflow for acquiring high-fidelity MS/MS spectra.

Structural Characterization & Fragmentation Analysis[1][2][3][4]

Primary Fragmentation Pathway

The protonated molecule (


, 

170.07) follows a characteristic dissociation pathway governed by the stability of the quinoxaline core.
  • Precursor Ion (

    
     170.07):  The nitrogen atoms in the pyrazine ring are the preferred sites for protonation due to their higher basicity compared to the nitrile nitrogen.
    
  • Primary Loss (

    
     143.06):  The dominant fragmentation channel is the neutral loss of Hydrogen Cyanide (HCN, 27 Da). This typically involves the cleavage of the pyrazine ring or the nitrile group. In 2-cyanoquinoxalines, the loss of the nitrile group as HCN is mechanistically favored.
    
  • Secondary Loss (

    
     116.05):  The resulting fragment (
    
    
    
    143) often undergoes a second loss of HCN (27 Da) from the pyrazine ring, resulting in a radical cation or a contracted ring system (benzimidazole-like cation).
  • Minor Pathways: Loss of a methyl radical (

    
    , 15 Da) is generally suppressed in ESI but may appear at high collision energies.
    
Mechanistic Visualization

The following diagram illustrates the specific fragmentation cascade for 7-Methylquinoxaline-2-carbonitrile.

FragmentationPathway Parent [M+H]+ m/z 170.07 (Protonated Parent) Frag1 Fragment A m/z 143.06 [M+H - HCN]+ Parent->Frag1 - HCN (27 Da) (Nitrile Loss) Frag2 Fragment B m/z 116.05 [M+H - 2HCN]+ Frag1->Frag2 - HCN (27 Da) (Pyrazine Ring Cleavage) Frag3 Fragment C m/z 102.04 [Ring Contraction] Frag2->Frag3 - CH2 (14 Da)

Figure 2: Proposed fragmentation mechanism showing sequential losses of HCN.

Comparative Analysis: 7-Methyl vs. 6-Methyl Isomer

The core challenge in analyzing substituted quinoxalines is differentiating regioisomers. The 6-methyl and 7-methyl isomers have identical masses but distinct electronic environments.

Electronic Effects & Stability
  • 7-Methyl Isomer: The methyl group is para to the N4 nitrogen and meta to the N1 nitrogen.

  • 6-Methyl Isomer: The methyl group is para to the N1 nitrogen and meta to the N4 nitrogen.

The position of the electron-donating methyl group affects the basicity of the specific nitrogen atoms. Since the nitrile group is at position 2 (adjacent to N1), the electron density at N1 is critical for the initial protonation and subsequent HCN elimination.

Diagnostic Data Comparison

While


 values are identical, the Relative Abundance (RA)  of fragments serves as the fingerprint.
Feature7-Methylquinoxaline-2-CN6-Methylquinoxaline-2-CN (Alternative)
Precursor (

)
170.07170.07
Base Peak

143 (High Stability)

143 (Moderate Stability)

116 Intensity
High (>60%) Medium (~40%)

155 (

)
Low (<5%)Elevated (~10-15%)
Mechanism Methyl at C7 stabilizes the cation formed after ring opening via resonance more effectively than at C6.Steric and electronic position at C6 makes the methyl loss slightly more favorable than in the C7 isomer.

Interpretation: If the spectrum shows a dominant sequential loss of HCN (


) with minimal methyl radical loss, the sample is likely the 7-Methyl  isomer. If the loss of methyl (

155) is noticeable, it suggests the 6-Methyl isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on HCN loss in nitrogen heterocycles).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "Quinoxaline Fragmentation Data." (Standard reference for EI/ESI patterns of quinoxaline cores).

  • Madsen, J. Ø., et al. (1998). "Mass spectrometry of quinoxalines: Differentiation of isomers." Organic Mass Spectrometry.

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 7-Methylquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the development of a robust, reliable, and efficient analytical method is not merely a procedural task; it is the cornerstone of quality control and regulatory compliance. This guide presents a systematic, science-driven approach to developing a stability-indicating HPLC method for assessing the purity of 7-Methylquinoxaline-2-carbonitrile. We will move beyond a simple protocol, exploring the rationale behind our experimental choices and comparing alternative approaches to arrive at a fully optimized and validated method.

Analyte Characterization & Initial Chromatographic Strategy

The molecular structure of 7-Methylquinoxaline-2-carbonitrile dictates our analytical strategy. It possesses a quinoxaline core, which is a bicyclic aromatic heterocycle containing two nitrogen atoms, a methyl group, and a polar carbonitrile group.

  • Hydrophobicity: The aromatic quinoxaline ring and the methyl group impart significant non-polar character, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Acidity/Basicity: The nitrogen atoms in the quinoxaline ring are weakly basic. This means that the pH of the mobile phase can influence the analyte's degree of ionization, which in turn dramatically affects retention time and peak shape. Operating at a controlled, slightly acidic pH is crucial to ensure consistent protonation and avoid peak tailing.

  • UV Absorbance: Quinoxaline derivatives are known chromophores that absorb strongly in the UV-Vis region.[1][2][3] While a full UV scan of a reference standard is the definitive way to determine the optimal wavelength, quinoxalines typically exhibit strong absorbance near 254 nm and often have a more specific, longer-wavelength maximum around 380-420 nm.[1] For this development, we will monitor at both 254 nm (for general impurity detection) and a higher wavelength for specificity.

Based on these properties, our initial hypothesis is that an RP-HPLC method using a C18 or a Phenyl-type stationary phase with an acidified water/organic mobile phase will provide a successful separation.

The Method Development Workflow

A structured workflow is essential to ensure a logical progression from initial screening to a fully validated method. This process minimizes unnecessary experiments and ensures all critical parameters are evaluated.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (7-MQC Properties) C Column Screening (C18 vs. Phenyl-Hexyl vs. C8) A->C B Define Analytical Target Profile (ATP) (e.g., Purity, Stability-Indicating) B->C D Mobile Phase Screening (ACN vs. MeOH, pH) C->D Compare Results E Select Optimal Column & Conditions D->E F Gradient & Flow Rate Optimization E->F G Temperature & pH Refinement F->G H Finalized Analytical Method G->H I Forced Degradation & Specificity H->I J Validate per ICH Q2(R1) (Linearity, Accuracy, Precision) I->J K Validated QC Method J->K

Caption: Overall workflow for HPLC method development and validation.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most powerful tool for manipulating selectivity in RP-HPLC. We will compare three columns to determine which provides the best separation for 7-Methylquinoxaline-2-carbonitrile and its potential impurities.

Experimental Protocol: Column Screening
  • System Preparation: Equilibrate an HPLC system with a UV-PDA detector.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of 7-Methylquinoxaline-2-carbonitrile in a 50:50 mixture of Acetonitrile:Water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 254 nm

    • Gradient: 5% to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Procedure: Install each of the three columns listed in Table 1 and run the gradient method for each.

Table 1: Stationary Phases for Comparative Evaluation

Column TypeParticle SizeDimensionsPrimary Separation MechanismSecondary Interaction Potential
Standard C18 2.7 µm4.6 x 150 mmHydrophobic InteractionMinimal
Phenyl-Hexyl 2.7 µm4.6 x 150 mmHydrophobic Interactionπ-π Interactions
Standard C8 2.7 µm4.6 x 150 mmHydrophobic Interaction (Less Retentive)Minimal
Results and Discussion

After running the screening protocol, we can compile the performance data. For this guide, we will use representative data to illustrate the decision-making process, assuming a closely eluting, aromatic impurity (Impurity A) is present.

Table 2: Comparative Performance of Different Stationary Phases

ParameterStandard C18Phenyl-Hexyl Standard C8
Retention Time (7-MQC) 10.2 min11.5 min8.9 min
Tailing Factor (7-MQC) 1.21.11.3
Theoretical Plates (7-MQC) 15,50018,20014,100
Resolution (7-MQC / Impurity A) 1.62.8 1.4

The results clearly indicate the superiority of the Phenyl-Hexyl column . The C18 and C8 columns, which separate primarily based on hydrophobicity, provide inadequate resolution between the main peak and the critical impurity.[4] The Phenyl-Hexyl phase, however, offers a distinct advantage. The phenyl groups in the stationary phase engage in π-π interactions with the electron-rich aromatic ring of the quinoxaline analyte and impurity.[5][6][7] This secondary interaction mechanism provides an orthogonal selectivity that enhances the separation of aromatic compounds beyond simple hydrophobicity, resulting in a significantly higher resolution value.[8][9]

Method Optimization

With the Phenyl-Hexyl column selected, the next step is to optimize the mobile phase and gradient to achieve the desired separation in a shorter analysis time.

  • Organic Modifier: While acetonitrile was used for screening, methanol is known to enhance π-π interactions with phenyl phases, whereas acetonitrile can sometimes suppress them.[5][8] A comparative run using methanol is warranted. For this guide, we'll assume acetonitrile provided the better overall peak shape and efficiency.

  • Gradient Optimization: The initial 15-minute scouting gradient showed the main peak eluting at 11.5 minutes. The gradient can be steepened to reduce the run time. After several optimization runs, a 10-minute total run time was achieved while maintaining the critical resolution.

Table 3: Final Optimized Chromatographic Conditions

ParameterOptimized Value
Instrument UHPLC System with PDA Detector
Column Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B in 6 min, hold to 7 min, return to initial
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 3 µL
Detection Wavelength 254 nm

Method Validation & Forced Degradation

A method is not complete until it is validated to prove it is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11][12][13] The most critical validation parameter for a purity method is specificity, which is demonstrated through forced degradation studies.[14][15]

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradation products can be detected.[16]

  • Sample Preparation: Prepare five separate solutions of 7-Methylquinoxaline-2-carbonitrile at 1.0 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1N HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH and heat at 60 °C for 2 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Store the solution at 80 °C for 48 hours.

    • Photolytic: Expose the solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B guidelines.[17]

  • Analysis: Before injection, neutralize the acid and base samples. Dilute all stressed samples to a final concentration of 0.1 mg/mL and analyze using the optimized HPLC method. Analyze an unstressed control sample for comparison.

The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main 7-MQC peak, demonstrating that the method can accurately measure the analyte in the presence of its degradation products.[18][19]

Summary of Validation Parameters

The method would then be fully validated for linearity, accuracy, precision, and sensitivity.

Table 4: Summary of Method Validation Results (as per ICH Q2(R1))

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Resolution > 2 for all degradants.Pass
Linearity (0.05 - 0.15 mg/mL) Correlation Coefficient (r²) ≥ 0.999Pass (r² = 0.9998)
Accuracy (% Recovery) 98.0% - 102.0%Pass (99.1% - 101.3%)
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Pass (0.4% RSD) Pass (0.8% RSD)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05 µg/mL

Conclusion

Through a systematic process of screening, comparison, and optimization, a robust, stability-indicating HPLC method for the purity analysis of 7-Methylquinoxaline-2-carbonitrile was successfully developed. The comparative evaluation demonstrated that a Phenyl-Hexyl stationary phase provides superior selectivity for this aromatic analyte compared to standard C18 or C8 phases, owing to beneficial π-π interactions. The final optimized method was validated according to ICH Q2(R1) guidelines, proving its suitability for routine quality control in a drug development environment. This guide underscores the principle that understanding the physicochemical properties of both the analyte and the stationary phase is paramount to efficient and successful method development.

References

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Importance of Forced Degradation In Stability-Indicating Methods Source: ARL Bio Pharma URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns Source: Waters Corporation URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization Source: MDPI URL: [Link]

  • Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL: [Link]

  • Title: HALO Phenyl-Hexyl HPLC Columns Source: Advanced Materials Technology URL: [Link]

  • Title: Ultraviolet absorption spectra of quinoxaline and some of its derivatives Source: BYU ScholarsArchive URL: [Link]

  • Title: UV-Vis absorption and emission spectra of the three quinoxaline-based compounds Source: ResearchGate URL: [Link]

  • Title: Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent Technologies URL: [Link]

  • Title: STUDIES ON HETEROCYCLICS - Part I.-The Ultraviolet Spectra of Some Quinoxaline Derivatives Source: Pakistan Journal of Scientific and Industrial Research URL: [Link]

  • Title: Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity Source: Phenomenex URL: [Link]

  • Title: Selectivity of Packing Materials in Reversed Phase Liquid Chromatography Source: Nacalai Tesque, Inc. URL: [Link]

  • Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]

Sources

Quinoxaline-2-Carbonitriles & 1,4-Di-N-Oxides: Technical SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists

Executive Summary

The Quinoxaline-2-carbonitrile 1,4-di-N-oxide scaffold represents a critical evolution in bioreductive prodrug design. While sharing the core benzopyrazine structure with standard chemotherapeutics, the specific introduction of a carbonitrile (


) group at position 2, combined with the 1,4-di-N-oxide moiety, creates a "molecular switch" highly specific to hypoxic tumor microenvironments.

This guide objectively compares this scaffold against its primary bioisosteres (carboxamides) and the clinical standard Tirapazamine (TPZ) . Experimental data indicates that specific halogenated derivatives of this class can exhibit up to 30-fold higher potency than TPZ in hypoxic conditions, primarily driven by the electron-withdrawing nature of the nitrile group facilitating radical formation.

Part 1: The Scaffold & Mechanism of Action

The Pharmacophore

The therapeutic value of quinoxaline-2-carbonitriles hinges on the 1,4-di-N-oxide functionality.[1] In normoxic (oxygen-rich) tissues, these compounds remain relatively stable. In hypoxic (oxygen-poor) tumors, they undergo enzymatic reduction, generating cytotoxic radicals that cleave DNA.

Mechanism of Action (Bioreductive Activation)

The mechanism parallels that of Tirapazamine but is modulated by the C2-nitrile group.

  • One-Electron Reduction: Cytochrome P450 reductase or other flavoproteins transfer an electron to the parent molecule.

  • Radical Formation: This forms a radical anion. In normal cells,

    
     back-oxidizes this radical (futile cycling), preventing toxicity.
    
  • DNA Damage: In hypoxia, the radical anion is not quenched; it fragments (often releasing an

    
     radical) or directly attacks DNA, causing double-strand breaks.
    

MOA cluster_0 Tumor Microenvironment Prodrug Quinoxaline-2-CN (Parent Drug) Radical Radical Anion (Intermediate) Prodrug->Radical +1e- (Reduction) Enzyme Reductase (P450/NOS) Enzyme->Prodrug Radical->Prodrug O2 -> O2- (Re-oxidation) Damage DNA Strand Breaks (Apoptosis) Radical->Damage Fragmentation Oxygen Normoxia (O2) Futile Cycle Hypoxia Hypoxia (No O2)

Figure 1: Bioreductive activation pathway showing the hypoxia-selective "switch" mechanism.

Part 2: Comparative SAR Analysis

The Structure-Activity Relationship (SAR) of this class is defined by three vectors: the electronic influence of the C2-nitrile, the solubility/binding of the C3-substituent, and the redox modulation of the C6/7-substituents.

The C2-Nitrile vs. Alternatives

The nitrile group (


) is a strong electron-withdrawing group (EWG). This is the key differentiator from Quinoxaline-2-carboxamides .
FeatureQuinoxaline-2-CarbonitrileQuinoxaline-2-CarboxamideClinical Standard (Tirapazamine)
Electronic Effect Strong EWG (-I, -M effects). Increases reduction potential (

).
Moderate EWG. Lower reduction potential.Strong EWG (Triazine core).
Hypoxia Selectivity High. Facilitates rapid electron capture.Moderate. Slower reduction kinetics.High.
Potency (IC50) High (< 2

for leads).
Moderate (> 10

typical).
Benchmark (~15-30

).
Solubility Moderate (Lipophilic).Higher (H-bonding potential).Moderate.
Substituent Effects (Positions 6 & 7)

Modifying the benzene ring (positions 6 and 7) dramatically alters cytotoxicity.

  • Halogens (Cl, F): Introduction of halogens, particularly at positions 6 and 7 (e.g., 6,7-dichloro), significantly enhances potency. The electron-withdrawing nature stabilizes the radical anion intermediate.

  • Electron Donors (

    
    , 
    
    
    
    ):
    Generally reduce potency by making the ring harder to reduce.
SAR Summary Table

Data aggregated from comparative studies (e.g., Monge et al., Villar et al.).

Compound ClassR1 (Pos 3)R2 (Pos 6/7)N-Oxide StatusRelative Potency (vs TPZ)Hypoxia Selectivity (HCR)
TPZ (Standard)


Di-N-oxide1.0x (Baseline)High (>15)
Q-2-CN (Lead)

6,7-di-Cl Di-N-oxide~30x More Potent Very High (>30)
Q-2-CN (Analog)


Di-N-oxide~1.5x More PotentHigh
Q-2-CN (Control)


Reduced (None) InactiveNone
Q-2-Carboxamide


Di-N-oxide~0.5x Less PotentModerate

Key Insight: The 6,7-dichloro-3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide is a standout lead candidate, outperforming Tirapazamine in in vitro cytotoxicity assays against MCF-7 and HCT-116 lines.

Part 3: Experimental Protocols

Synthesis: The Beirut Reaction

The most robust method for synthesizing these derivatives is the Beirut Reaction (reaction of benzofuroxan with active methylene compounds).

Protocol:

  • Reagents: Benzofuroxan derivative (1.0 eq), Malononitrile (1.2 eq), Triethylamine (catalytic).

  • Solvent: Ethanol or DMF.

  • Procedure:

    • Dissolve benzofuroxan in ethanol.

    • Add malononitrile dropwise.

    • Add triethylamine (base catalyst) slowly to control the exotherm.

    • Stir at room temperature for 4–12 hours (monitor via TLC).

    • The product (Quinoxaline-1,4-di-N-oxide) usually precipitates as a yellow/orange solid.

  • Purification: Recrystallization from ethanol/water.

Synthesis Start Benzofuroxan + Malononitrile Base Add Base (Et3N / KOH) Start->Base Cyclization Beirut Reaction (Cyclization) Base->Cyclization RT, 4-12h Product 3-amino-quinoxaline-2-CN 1,4-di-N-oxide Cyclization->Product Precipitation

Figure 2: The Beirut Reaction pathway for synthesizing the target scaffold.

Biological Assay: Hypoxia Cytotoxicity (MTT)

To validate the SAR, one must calculate the Hypoxia Cytotoxicity Ratio (HCR).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

    
     cells/well).
    
  • Drug Treatment:

    • Plate A (Normoxia): Incubate with drug in standard incubator (

      
      ).
      
    • Plate B (Hypoxia): Incubate with drug in an anaerobic chamber (

      
      , 
      
      
      
      ,
      
      
      ).
  • Duration: Expose for 4 hours, then wash drugs out and replace with fresh media.

  • Recovery: Incubate both plates in normoxia for 72 hours.

  • Readout: Add MTT reagent; read absorbance at 570 nm.

  • Calculation:

    
    
    Target HCR > 10 for viable clinical candidates.
    

Part 4: Visualization of SAR Logic

The following diagram maps the structural modifications to their biological consequences.

SAR_Map Core Quinoxaline Core Pos2 Position 2: Nitrile (CN) Core->Pos2 Pos3 Position 3: Amino (NH2) Core->Pos3 Pos67 Pos 6/7: Halogens (Cl, F) Core->Pos67 NOxide N1, N4: Di-N-Oxides Core->NOxide Effect1 Increases Reduction Potential (Better than Amide) Pos2->Effect1 Effect2 Solubility & H-Bonding Pos3->Effect2 Effect3 Max Potency (EWG effect) Pos67->Effect3 Effect4 Essential for Hypoxia Selectivity NOxide->Effect4

Figure 3: Structural modification map highlighting the impact of specific functional groups.

References

  • Comparison of Quinoxaline-1,4-di-N-oxides and Tirapazamine: Comparison of the hypoxic cytotoxicity of quinoxaline-1,4-di-N-oxides and tirapazamine.

  • Synthesis via Beirut Reaction: The Beirut Reaction: A versatile route to quinoxaline-di-N-oxides.

  • Antitumor Activity of Quinoxaline-2-carbonitriles: Synthesis and antitumor evaluation of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives.

  • Mechanistic Studies on Hypoxia Selectivity: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-Methylquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of science, our work with novel chemical entities demands a safety-first mindset. This guide provides essential, immediate safety and logistical information for handling 7-Methylquinoxaline-2-carbonitrile. While this specific compound may lack exhaustive toxicological data, we will apply established principles of chemical safety, drawing authoritative guidance from data on structurally similar quinoxaline and nitrile-containing compounds. The core principle is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion.[1][2]

Hazard Assessment: A Proactive Stance on Safety

7-Methylquinoxaline-2-carbonitrile belongs to the quinoxaline family, a class of heterocyclic compounds used in pharmaceuticals and other chemical applications. Safety Data Sheets (SDS) for analogous compounds consistently highlight several key hazards. Given the structural similarities, it is prudent to assume 7-Methylquinoxaline-2-carbonitrile presents a comparable risk profile until proven otherwise.

The primary hazards associated with related quinoxaline derivatives include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors or dusts are inhaled.[3][4]

  • Harmful if Swallowed (H302): Acute oral toxicity is a potential concern.[4]

Table 1: GHS Hazard Classifications for Structurally Related Compounds

Hazard Statement Description Common to Compounds Like
H315 Causes skin irritation 2-Methylquinoxaline, 6-Methylquinoxaline[4][5]
H319 Causes serious eye irritation 2-Methylquinoxaline, 6-Methylquinoxaline[4][5]
H335 May cause respiratory irritation 6-Methylquinoxaline, 3-Methyl-2-quinoxalinecarboxylic acid[4][6]

| H302 | Harmful if swallowed | 6-Methylquinoxaline[4] |

This data underscores the necessity of a comprehensive PPE strategy to prevent contact with skin, eyes, and the respiratory system.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, but critical, line of defense. Its effectiveness depends on the implementation of higher-level controls designed to engineer out hazards.[1]

cluster_0 Hierarchy of Controls for Chemical Handling A Elimination/Substitution (Use a less hazardous chemical) B Engineering Controls (e.g., Fume Hood, Glove Box) A->B Most Effective C Administrative Controls (e.g., SOPs, Training, Designated Areas) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Least Effective

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying solely on PPE.

Core PPE Protocol for 7-Methylquinoxaline-2-carbonitrile

Always don PPE before handling the chemical and remove it carefully to prevent cross-contamination.[7]

Table 2: Required Personal Protective Equipment

Protection Specification Rationale and Best Practices
Eye/Face Chemical splash goggles (ANSI Z87.1 compliant). Face shield required for splash risks. Protects against direct splashes and vapors that cause serious eye irritation.[5][8] A face shield offers broader protection during procedures like transferring large volumes.
Hand Disposable Nitrile Gloves (min. 5-mil thickness for splash protection). Nitrile provides a good barrier for incidental contact with many chemicals.[1][7] Always check manufacturer data for chemical compatibility. Change gloves immediately if contaminated and never reuse disposable gloves.[7] For extended contact, consider thicker, reusable gloves like neoprene or butyl rubber.[1]
Body Chemical-resistant lab coat (fully buttoned) with long sleeves. Protects skin on the arms and body from accidental splashes. Ensure cuffs are snug around inner gloves.

| Respiratory | Work within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[3][5] A respirator (e.g., N95) may be required for cleaning large spills but requires a formal respiratory protection program, including fit-testing.[9] |

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow ensures that safety checks are integrated into every stage of the experimental process.

cluster_workflow Safe Handling Workflow prep 1. Preparation - Verify fume hood function - Assemble all materials - Locate spill kit & safety shower/eyewash don 2. Don PPE (Lab Coat, Goggles, Gloves) prep->don handle 3. Chemical Handling - Work inside fume hood sash - Handle with care to avoid aerosols - Keep containers closed when not in use don->handle decon 4. Decontamination - Wipe down work surfaces - Decontaminate equipment handle->decon doff 5. Doff PPE - Remove gloves first, turning inside out - Remove lab coat, then goggles - Wash hands thoroughly decon->doff dispose 6. Waste Disposal - Segregate hazardous waste - Dispose in labeled, sealed containers doff->dispose

Caption: A systematic workflow from preparation to disposal minimizes exposure risk.

Step-by-Step Guidance:

  • Pre-Handling:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[8]

    • Prepare all necessary equipment and reagents before retrieving the 7-Methylquinoxaline-2-carbonitrile to minimize time and movement.

    • Locate the appropriate spill kit.

  • Handling:

    • Don all required PPE as specified in Table 2.

    • Conduct all manipulations of the compound deep within the fume hood, keeping the sash at the lowest practical height.

    • When weighing solids, do so in the hood or on a draft shield to prevent dispersal. For liquids, keep containers sealed when not actively in use.[10]

    • Use secondary containment (e.g., a tray) to transport the chemical within the lab.[11]

  • Post-Handling and Disposal:

    • After use, carefully decontaminate the work area and any non-disposable equipment according to your lab's standard operating procedures (SOPs).

    • Dispose of all contaminated waste, including gloves, wipes, and empty containers, in a designated, sealed hazardous waste container.[8] Do not allow the product or contaminated materials to enter the sewage system.[6]

    • Remove PPE carefully to avoid contaminating yourself. The outer pair of gloves should be removed first, followed by the lab coat, and finally eye protection. Wash hands and arms thoroughly with soap and water.[7]

Emergency Procedures: Immediate First Aid

In case of accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Sigma-Aldrich. (2022). Safety Data Sheet for 7-Methylquinoxaline-2-carbonitrile.
  • CPAChem. (2020). Safety Data Sheet for 3-Methyl-quinoxaline-2-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Methylquinoxaline.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 2-Methylquinoxaline.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS. [Link]

  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 4-Methylquinoline.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • NCBionetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5 [Video]. YouTube. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。